Cas no 946226-50-2 (N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide)

N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- F5001-0111
- N-(2,5-dimethylphenyl)-2-(5-phenylisoxazol-3-yl)acetamide
- 946226-50-2
- AKOS016521048
- N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
-
- インチ: 1S/C19H18N2O2/c1-13-8-9-14(2)17(10-13)20-19(22)12-16-11-18(23-21-16)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,22)
- InChIKey: UEDYFFRABQCURO-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C=CC=CC=2)=CC(CC(NC2C=C(C)C=CC=2C)=O)=N1
計算された属性
- せいみつぶんしりょう: 306.136827821g/mol
- どういたいしつりょう: 306.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 55.1Ų
N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5001-0111-2mg |
N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
946226-50-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5001-0111-2μmol |
N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
946226-50-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5001-0111-10mg |
N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
946226-50-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5001-0111-20μmol |
N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
946226-50-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5001-0111-3mg |
N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
946226-50-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5001-0111-5μmol |
N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
946226-50-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5001-0111-20mg |
N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
946226-50-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5001-0111-1mg |
N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
946226-50-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5001-0111-10μmol |
N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
946226-50-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5001-0111-5mg |
N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
946226-50-2 | 5mg |
$69.0 | 2023-09-10 |
N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamideに関する追加情報
Introduction to N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide (CAS No. 946226-50-2)
N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, identified by its CAS number 946226-50-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of an oxazole ring and an amide functional group, which are known for their diverse biological activities and potential therapeutic applications.
The structure of N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties. The 2,5-dimethylphenyl moiety, a substituted benzene ring with methyl groups at the 2 and 5 positions, is known to enhance lipophilicity and interact favorably with biological targets. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, is a common structural motif in bioactive molecules, often contributing to stability and binding affinity. The amide group provides a polar interaction surface and can participate in hydrogen bonding, further modulating the compound's biological activity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has emerged as a promising candidate in this context due to its unique structural features. Studies have demonstrated that compounds incorporating the oxazole ring exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 2,5-dimethylphenyl group further enhances these properties by improving solubility and membrane permeability.
The synthesis of N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the oxazole derivative through condensation reactions involving appropriate precursors. Subsequent functionalization of the oxazole ring with the amide group is achieved through nucleophilic substitution or other amide-forming reactions. Finally, coupling with the 2,5-dimethylphenyl moiety completes the synthesis. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity in these transformations.
The pharmacological profile of N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has been extensively studied in both in vitro and in vivo models. Preliminary findings suggest that this compound exhibits potent inhibitory activity against various enzymes and receptors implicated in diseases such as cancer and inflammation. The oxazole ring has been shown to interact with specific binding sites on target proteins, modulating their activity and downstream signaling pathways. Additionally, the 2,5-dimethylphenyl group enhances binding affinity by optimizing hydrophobic interactions within the binding pocket.
In clinical settings, N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide holds promise as a lead compound for the development of new therapeutic agents. Its unique structural features make it well-suited for targeting complex biological pathways involved in chronic diseases. Ongoing research aims to optimize its pharmacokinetic properties and evaluate its safety profile in human trials. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating these findings into tangible therapeutic benefits for patients.
The future directions for research on N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-y acetamide) b include exploring its potential as an anti-cancer agent by investigating its effects on tumor growth and metastasis. Additionally, studies are being conducted to understand its mechanism of action at a molecular level using advanced biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies will provide valuable insights into how this compound interacts with biological targets and how its structure can be modified to improve its therapeutic efficacy.
The development of novel pharmaceutical compounds like N-(
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